An In-depth Technical Guide to Quinoline-7-carbonitrile (CAS No. 67360-38-7)
An In-depth Technical Guide to Quinoline-7-carbonitrile (CAS No. 67360-38-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-7-carbonitrile (7-cyanoquinoline) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its rigid bicyclic structure, combined with the versatile reactivity of the nitrile functional group, establishes it as a valuable scaffold for the synthesis of complex molecular architectures.[2] This guide provides a comprehensive technical overview of Quinoline-7-carbonitrile, consolidating its physicochemical properties, detailing robust synthetic and analytical protocols, exploring its chemical reactivity, and highlighting its significant applications, particularly in the development of targeted therapeutics such as kinase inhibitors.[1][3] The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this important intermediate.
Core Physicochemical & Structural Properties
Quinoline-7-carbonitrile is an aromatic heterocyclic compound characterized by a quinoline core with a nitrile group substituted at the C-7 position.[1] This substitution pattern significantly influences the molecule's electronic properties and reactivity. The electron-withdrawing nature of the nitrile group makes it a key handle for a variety of chemical transformations.[1]
Table 1: Physicochemical Properties of Quinoline-7-carbonitrile
| Property | Value | Source(s) |
| CAS Number | 67360-38-7 | [1][4] |
| Molecular Formula | C₁₀H₆N₂ | [1][4] |
| Molecular Weight | 154.17 g/mol | [1][4][5] |
| Appearance | Typically a white to off-white solid | N/A |
| InChI Key | OZMHIFNNCZPJFS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C#N)N=C1 | [1] |
Synthesis and Mechanistic Considerations
The most common and scalable approach to Quinoline-7-carbonitrile is through the cyanation of a corresponding 7-haloquinoline precursor, typically 7-bromoquinoline. Transition-metal-catalyzed cross-coupling reactions are the methods of choice, offering high yields and functional group tolerance.
Palladium-Catalyzed Cyanation: A Recommended Protocol
Palladium-catalyzed cyanation reactions, such as those adapted from the Rosenmund-von Braun reaction, provide a reliable route.[6] The use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is often preferred over more toxic reagents like CuCN or NaCN for safety and milder reaction conditions.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a phosphine ligand (e.g., XantPhos or dppf) is crucial. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]
-
Cyanide Source: Zinc cyanide is advantageous as it is less toxic and its reaction stoichiometry (transferring two cyanide groups) can drive the reaction to completion.[8]
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMAc is used to ensure all reactants remain in solution at the required reaction temperature and to facilitate the reaction kinetics.[7][8]
-
Temperature: Elevated temperatures (e.g., 85-120 °C) are typically required to overcome the activation energy for the oxidative addition of the aryl halide to the palladium(0) complex.[7]
Detailed Experimental Protocol: Synthesis via Cyanation
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and XantPhos (0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed DMAc via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 85-90 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Quinoline-7-carbonitrile as a solid.
Diagram 1: Synthesis Workflow
Caption: Workflow for Palladium-Catalyzed Synthesis.
Chemical Reactivity and Synthetic Utility
Quinoline-7-carbonitrile is a versatile intermediate primarily due to the reactivity of its nitrile group, which can be transformed into several other key functional groups. This allows for its use as a scaffold to build molecular diversity.[1]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield quinoline-7-carboxylic acid or quinoline-7-carboxamide, respectively. These derivatives are valuable for amide coupling reactions in drug synthesis.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine (7-(aminomethyl)quinoline). This introduces a basic handle for further functionalization.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic work-up.
-
Cyclization: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.[2]
Diagram 2: Key Reactivity Pathways
Caption: Derivatization of Quinoline-7-carbonitrile.
Applications in Drug Discovery
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9][10] The 7-carbonitrile derivative serves as a crucial intermediate for creating analogues with modulated potency, selectivity, and pharmacokinetic properties.[1][11]
Kinase Inhibitors
A primary application of this scaffold is in the synthesis of ATP-competitive kinase inhibitors for oncology.[1][3] The quinoline core mimics the adenine region of ATP, while the C-7 position allows for substitution to achieve selectivity and potency against specific kinases.
-
EGFR/HER2 Inhibitors: The broader 4-anilinoquinoline-3-carbonitrile scaffold, for which Quinoline-7-carbonitrile is a related building block, has been extensively optimized to produce potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key targets in breast and lung cancer.[12]
-
Src Kinase Inhibitors: Derivatives such as 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell survival and metastasis.[3][13]
Table 2: Examples of Drug Scaffolds Derived from Quinolines
| Target Class | Example Scaffold/Drug | Role of Quinoline Moiety | Reference(s) |
| EGFR/HER2 Kinase | Neratinib (HKI-272) | Core scaffold for ATP-competitive binding | [12] |
| Src Family Kinases | Bosutinib (SKI-606) | Core scaffold for ATP-competitive binding | [3] |
| ALK/ROS1 Kinase | Lorlatinib (PF-06463922) | Part of a larger macrocyclic structure targeting resistance mutations | [14] |
| ATR Kinase | AZD6738 (Ceralasertib) | Component of a complex heterocyclic inhibitor of the DNA damage response pathway | [15] |
Other Therapeutic Areas
Beyond oncology, derivatives have shown potential as:
-
Antimicrobial Agents: Novel derivatives have demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis.[1]
-
Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs, and research continues to explore new derivatives for this purpose.[2]
Analytical Characterization & Quality Control
Confirming the identity and purity of Quinoline-7-carbonitrile is essential for its reliable use in subsequent synthetic steps. A combination of spectroscopic methods provides a self-validating system for quality control.
Table 3: Representative Analytical Data
| Technique | Expected Data |
| ¹H NMR | Aromatic region (δ 7.5-9.5 ppm) showing characteristic coupling patterns for the disubstituted quinoline ring system. |
| ¹³C NMR | Signals for 10 distinct carbons, including a downfield signal for the nitrile carbon (δ ~115-120 ppm) and multiple signals in the aromatic region (δ ~120-155 ppm). |
| FT-IR | A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the exact mass of the compound (m/z ≈ 154.05). |
Protocol: Standard QC Analysis Workflow
-
Sample Preparation: Dissolve a small amount of the synthesized material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.
-
¹H & ¹³C NMR Acquisition: Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). Process the data, reference to the residual solvent peak, and integrate the proton signals.
-
FT-IR Acquisition: Record the infrared spectrum and identify the key functional group frequencies, paying close attention to the C≡N stretch.
-
MS Acquisition: Obtain a mass spectrum (e.g., via EI or ESI) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Data Validation: Compare the acquired experimental data with literature values or predicted spectra to confirm the structure and assess purity. The absence of signals from starting materials (e.g., 7-bromoquinoline) and significant impurities should be verified.
Safety and Handling
As with all chemical reagents, Quinoline-7-carbonitrile should be handled with appropriate care in a well-ventilated laboratory or fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[16][19] Wash hands thoroughly after handling.[17][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[16][19]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
In case of accidental exposure, follow standard first aid procedures and seek medical advice.[20] For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Quinoline-7-carbonitrile is more than a simple chemical intermediate; it is a strategically designed building block that provides access to a rich chemical space of high-value compounds. Its robust synthesis, well-defined reactivity, and proven utility in the construction of potent kinase inhibitors underscore its importance in the field of drug discovery. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for researchers to effectively utilize this versatile scaffold in their scientific endeavors.
References
- Unraveling the Selectivity of Quinazoline-7-Carbonitrile Based Kinase Inhibitors: A Comparative Guide. (n.d.). Benchchem.
- Cas no 67360-38-7 (Quinoline-7-carbonitrile). (n.d.). LookChem.
- Zhang, N., Wu, B., Boschelli, D. H., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-4.
- Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide. (n.d.). Benchchem.
- Boschelli, D. H., Wu, Z., Klutchko, S. R., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6633-6644.
- Quinoline-7-carbonitrile | 67360-38-7. (2023). Smolecule.
- Wissner, A., Overbeek, E., Reich, M. F., et al. (2003). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 46(1), 49-63.
- 4-(2-Methylphenyl)quinoline-7-carbonitrile. (n.d.). PubChem.
- Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG.
- 3-Quinolinecarbonitrile SDS. (n.d.). ECHEMI.
- Material Safety Data Sheet. (2010). ScienceLab.com.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Journal of Cancer Science and Clinical Therapeutics.
- 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Quinoline-7-carbonitrile. (n.d.). Santa Cruz Biotechnology.
- Quinoline-7-carbonitrile. (n.d.). LabSolutions.
- Doebner quinoline synthesis. (n.d.). ResearchGate.
- Anilkumar, G., & Manjula, M. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20563–20569.
- Synthesis of Quinoline and derivatives. (n.d.).
- Preparation of 7 by reaction of 1 with quinoline. (n.d.). ResearchGate.
- Kamata, K., Yamaguchi, K., & Mizuno, N. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. Catalysis Science & Technology, 5(4), 2011-2018.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(38), 22553-22580.
- Ökten, S., & Çakmak, O. (2015). Synthesis of novel cyano quinoline derivatives. Tetrahedron Letters, 56(39), 5323-5327.
-
Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][3][18]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720-44. Retrieved from
- THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. (2014). HETEROCYCLES, 89(7), 1557.
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). ACS Omega.
- Synthesizing Aromatic Nitriles via Cyanation. (2017). Scientific Update.
- Synthesis of Novel Cyano Quinoline Derivatives. (2015). ResearchGate.
- Foote, K. M., Nissink, J. W. M., McGuire, T., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry, 61(22), 9889-9907.
- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
- Cyanation – Knowledge and References. (n.d.). Taylor & Francis.
- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- CAS 183619-38-7 CPI-1189. (n.d.). BOC Sciences.
- Quinoline-7-carbaldehyde(49573-30-0) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. 67360-38-7(Quinoline-7-carbonitrile) | Kuujia.com [kuujia.com]
- 2. Buy Quinoline-7-carbonitrile | 67360-38-7 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. scientificupdate.com [scientificupdate.com]
- 9. ijmphs.com [ijmphs.com]
- 10. daneshyari.com [daneshyari.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. aksci.com [aksci.com]
- 18. actylislab.com [actylislab.com]
- 19. fishersci.com [fishersci.com]
- 20. chemos.de [chemos.de]
